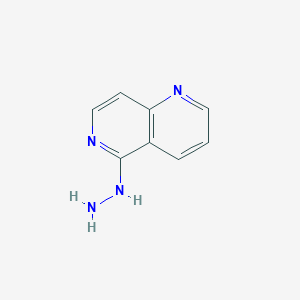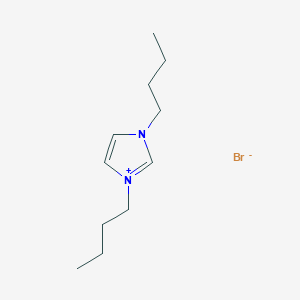
1,3-Dibutyl-1H-imidazol-3-ium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibutyl-1H-imidazol-3-ium Bromide: is an organic compound belonging to the class of imidazolium salts It is characterized by the presence of a positively charged imidazolium ring substituted with butyl groups at the 1 and 3 positions, and a bromide anion
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dibutyl-1H-imidazol-3-ium Bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1H-imidazole with butyl bromide under reflux conditions. The reaction proceeds as follows: [ \text{1H-imidazole} + 2 \text{Butyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as acetonitrile or toluene to facilitate the reaction and improve yield. The product is then purified through recrystallization or column chromatography.
化学反应分析
Types of Reactions: 1,3-Dibutyl-1H-imidazol-3-ium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or acetate.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol at room temperature.
Oxidation and Reduction Reactions: These reactions may require specific catalysts or reagents such as hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Reactions: Products include 1,3-Dibutyl-1H-imidazol-3-ium Chloride, 1,3-Dibutyl-1H-imidazol-3-ium Iodide, etc.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
科学研究应用
1,3-Dibutyl-1H-imidazol-3-ium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the synthesis of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
作用机制
The mechanism by which 1,3-Dibutyl-1H-imidazol-3-ium Bromide exerts its effects depends on its application:
Catalysis: The imidazolium cation can stabilize transition states and intermediates, facilitating various chemical reactions.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.
Drug Delivery: The imidazolium cation can interact with biological membranes, enhancing the delivery of drugs to target cells.
相似化合物的比较
- 1,3-Diisopropylbenzimidazolium Bromide
- 1-Butyl-3-methylimidazolium Bromide
- 1,3-Dimethylimidazolium Bromide
Comparison: 1,3-Dibutyl-1H-imidazol-3-ium Bromide is unique due to its specific substitution pattern, which can influence its physical and chemical properties. For example, the butyl groups can affect the compound’s solubility, melting point, and reactivity compared to other imidazolium salts with different alkyl substitutions .
属性
CAS 编号 |
87266-38-4 |
|---|---|
分子式 |
C11H21BrN2 |
分子量 |
261.20 g/mol |
IUPAC 名称 |
1,3-dibutylimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H21N2.BrH/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-11H,3-8H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
XUZFNEAIMDGBMY-UHFFFAOYSA-M |
规范 SMILES |
CCCCN1C=C[N+](=C1)CCCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



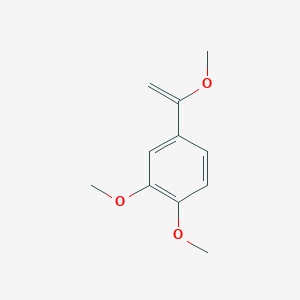
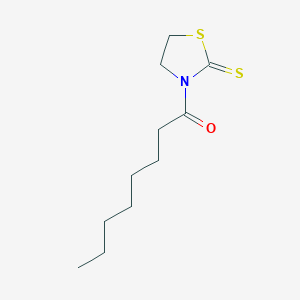
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
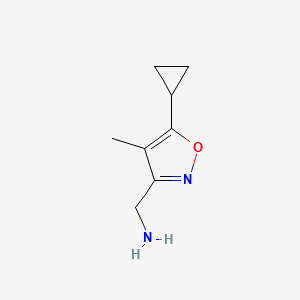
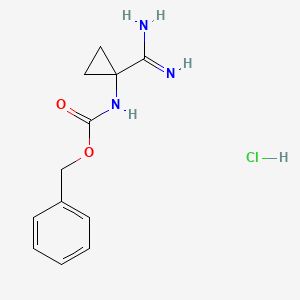
![(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one](/img/structure/B13685070.png)
![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)

![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)
![2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B13685106.png)
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
